molecular formula C24H18ClNO5 B265436 N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide

Cat. No. B265436
M. Wt: 435.9 g/mol
InChI Key: ORAIXWMUSSDJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide, also known as CM-675, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide has a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce the proliferation of cancer cells, and inhibit the formation of new blood vessels in tumors. In addition, it has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide. One area of research is to further investigate its mechanism of action and identify specific targets for its activity. Another area of research is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, it may be useful to investigate the effects of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide on different types of cancer and in different animal models to determine its potential efficacy in humans.
In conclusion, N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide is a synthetic compound that has potential therapeutic applications in various scientific research studies. It has anti-inflammatory, anti-tumor, and anti-angiogenic properties, and has been investigated for its potential use in the treatment of various diseases. While its mechanism of action is not fully understood, there are several future directions for research to further investigate its effects and potential use in medicine.

Synthesis Methods

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide is synthesized through a multi-step process starting with the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxybenzoyl chloride and sodium hydride to form the intermediate, which is then cyclized with 1-benzofuran-3-carboxylic acid to produce N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide.

Scientific Research Applications

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, it has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and psoriasis.

properties

Product Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide

Molecular Formula

C24H18ClNO5

Molecular Weight

435.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C24H18ClNO5/c1-29-18-9-5-4-8-16(18)24(28)26-21-15-7-3-6-10-19(15)31-23(21)22(27)14-11-12-20(30-2)17(25)13-14/h3-13H,1-2H3,(H,26,28)

InChI Key

ORAIXWMUSSDJBN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4OC)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4OC)Cl

Origin of Product

United States

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